An In-depth Technical Guide to 3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS 1211524-21-8): A Versatile Scaffold for Kinase and Receptor Modulation
An In-depth Technical Guide to 3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS 1211524-21-8): A Versatile Scaffold for Kinase and Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,5-a]pyrazine core is a privileged scaffold found in numerous biologically active molecules, including potent and selective kinase inhibitors and receptor modulators. This document details the synthesis, chemical reactivity, and potential therapeutic applications of this specific derivative, emphasizing its role as a key intermediate for the development of novel therapeutics. The guide offers field-proven insights into experimental design and causality, ensuring technical accuracy and trustworthiness for researchers in drug discovery and development.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine ring system is a critical pharmacophore in modern drug discovery, recognized for its versatile biological activities. Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and c-Src, which are pivotal targets in oncology and immunology.[1][2][3] Furthermore, the imidazo[1,5-a]pyrazine core has been explored for its ability to modulate the activity of central nervous system receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4]
The subject of this guide, 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine, is a strategically functionalized derivative that serves as a versatile building block for the synthesis of diverse compound libraries. The presence of the bulky tert-butyl group at the 3-position can influence binding selectivity and pharmacokinetic properties. The chloro substituent at the 8-position offers a site for further modification, while the iodo group at the 1-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1211524-21-8 | [5] |
| Molecular Formula | C10H11ClIN3 | [5] |
| Molecular Weight | 335.57 g/mol | [5] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents) | - |
| Melting Point | Not specified | - |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the initial construction of the 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine core, followed by a regioselective iodination at the 1-position.
Caption: Proposed synthetic workflow for 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine (Precursor)
This step involves the condensation of 2-amino-3-chloropyrazine with pivalaldehyde (2,2-dimethylpropanal) followed by cyclization. The causality behind choosing pivalaldehyde is to introduce the desired tert-butyl group at the 3-position of the final product.
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Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add pivalaldehyde (1.1 eq).
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Condensation: The reaction mixture is heated to reflux for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Cyclization: After imine formation, a cyclizing agent is introduced. An iron-catalyzed C-H amination approach could be employed here, providing a green and efficient method for the construction of the imidazole ring.[6] Alternatively, other cyclization methods reported for imidazo[1,5-a]pyridines and pyrazines can be adapted.[6]
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine.
Step 2: Iodination of 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine
The introduction of the iodine atom at the 1-position is a crucial step to enable further diversification through cross-coupling reactions. The choice of iodinating agent is critical for achieving high regioselectivity.
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Reagent Selection: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of electron-rich heterocyclic systems. Alternatively, a combination of molecular iodine (I2) with an oxidizing agent can be employed.[7]
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Reaction Conditions: Dissolve the 3-(tert-butyl)-8-chloroimidazo[1,5-a]pyrazine (1.0 eq) in an appropriate solvent such as acetonitrile or dichloromethane. Add NIS (1.1 eq) portion-wise at room temperature.
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Monitoring: The reaction is typically stirred at room temperature for several hours. Progress should be monitored by TLC or LC-MS.
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Purification: After completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine.
Chemical Reactivity and Synthetic Utility
The 1-iodo substituent of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine makes it a highly valuable intermediate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkynyl groups at this position, which is a key strategy in structure-activity relationship (SAR) studies during drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the imidazo[1,5-a]pyrazine core and various boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol:
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To a degassed mixture of 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst like Pd(PPh3)4 (0.05 eq).
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.
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Reaction progress is monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.
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The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the 1-position, providing access to a different chemical space.[8] Alkynyl-heterocycles are important intermediates and are found in various bioactive molecules.
Caption: General scheme of a Sonogashira cross-coupling reaction.
Exemplary Protocol:
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In a reaction vessel under an inert atmosphere, combine 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), and a copper(I) iodide (CuI) co-catalyst (0.05 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.
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Add the terminal alkyne (1.2 eq) to the mixture.
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The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or LC-MS.
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After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography.
Biological Significance and Potential Applications
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in the development of targeted therapies. The strategic placement of substituents on 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine allows for its application in generating lead compounds for various therapeutic targets.
Kinase Inhibition
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Bruton's Tyrosine Kinase (BTK) Inhibitors: The 8-amino-imidazo[1,5-a]pyrazine core is a key feature of potent and selective reversible BTK inhibitors.[2][9] These inhibitors are crucial for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[2] The 1- and 3-positions of the imidazo[1,5-a]pyrazine ring are often modified to optimize potency and selectivity.
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c-Src Kinase Inhibitors: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src kinase, showing potential as therapeutic agents for acute ischemic stroke.[1] The versatility of the 1-iodo group in our title compound allows for the exploration of a wide range of substituents at this position to probe the c-Src active site.
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Aurora Kinase Inhibitors: The imidazo[1,2-a]pyrazine scaffold, a close structural analog, has been successfully utilized to develop inhibitors of Aurora kinases, which are important targets in cancer therapy.[10] This suggests that the imidazo[1,5-a]pyrazine core of our compound of interest could also be a valuable starting point for the design of Aurora kinase inhibitors.
AMPA Receptor Modulation
Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[4] These modulators have potential applications in the treatment of neurological disorders such as epilepsy. The structural similarity of the imidazo[1,5-a]pyrazine core suggests its potential for developing novel AMPA receptor modulators.
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